

1-(5,6-Dichloropyridin-3-yl)ethanone molecular weight

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Compound of Interest

Compound Name: 1-(5,6-Dichloropyridin-3-yl)ethanone

Cat. No.: B054127

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An In-Depth Technical Guide to **1-(5,6-Dichloropyridin-3-yl)ethanone** (CAS: 120800-05-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5,6-Dichloropyridin-3-yl)ethanone is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its bifunctional nature, featuring a reactive ketone group and a dichlorinated pyridine core, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, robust analytical characterization methods, and essential safety protocols. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in its effective application and handling.

Core Physicochemical Properties

Understanding the fundamental properties of **1-(5,6-Dichloropyridin-3-yl)ethanone** is the first step in its successful application. The compound's molecular weight and formula are critical for stoichiometric calculations in reaction design and for confirmation of its identity via mass spectrometry.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ Cl ₂ NO	[1]
Molecular Weight	190.03 g/mol	[1][2][3]
CAS Number	120800-05-7	[1][2]
Appearance	White to slightly beige crystalline powder (typical)	[4]
SMILES	<chem>CC(=O)C1=CN=C(C=C1Cl)Cl</chem>	[2]
EINECS Number	801-582-6	

Synthesis and Purification

While specific proprietary synthesis methods may vary, a plausible and scalable route for **1-(5,6-Dichloropyridin-3-yl)ethanone** can be conceptualized based on established organic chemistry principles, such as the Friedel-Crafts acylation of a suitable dichloropyridine precursor. The following protocol is a representative example.

Rationale for Synthetic Approach

The Friedel-Crafts acylation is a classic and effective method for installing an acyl group onto an aromatic ring. The pyridine ring is generally electron-deficient and less reactive than benzene, often requiring forcing conditions. However, the reaction can be driven by a strong Lewis acid catalyst like aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride) and facilitates electrophilic attack on the pyridine ring. The purification via column chromatography is a standard and effective technique for separating the desired product from unreacted starting materials and byproducts based on differential polarity.

Experimental Protocol: Synthesis

- **Setup:** To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.5 equivalents) and an anhydrous, inert solvent such as dichloromethane (DCM).

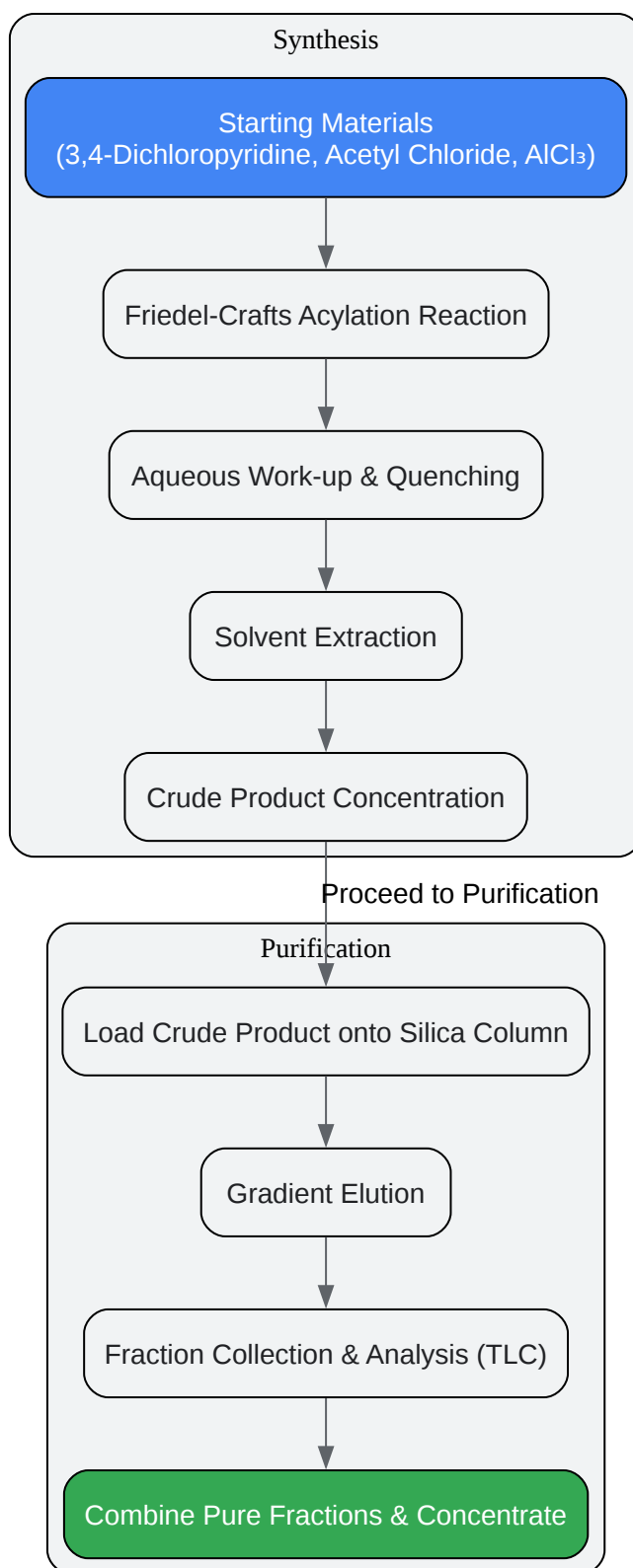
- **Acyl Chloride Complex Formation:** Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 equivalents) dropwise. Stir the mixture for 20-30 minutes to allow for the formation of the reactive acylium ion complex.
- **Substrate Addition:** Dissolve 3,4-dichloropyridine (1.0 equivalent) in anhydrous DCM and add it slowly to the reaction mixture, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
- **Work-up:** Cool the reaction mixture back to 0 °C and carefully quench it by slowly adding crushed ice, followed by cold water.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
- **Drying and Concentration:** Dry the combined organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

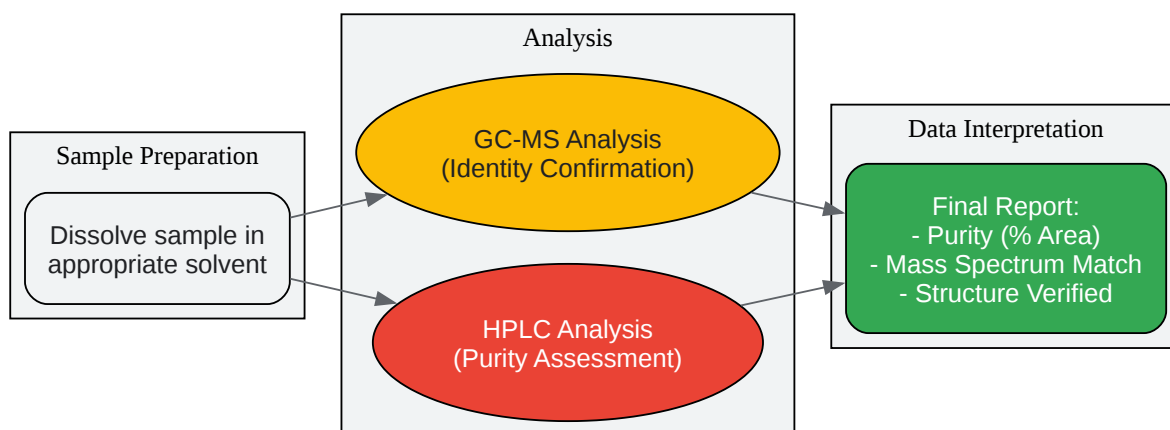
Experimental Protocol: Purification

- **Column Preparation:** Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes).
- **Loading:** Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.
- **Elution:** Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.
- **Fraction Collection:** Collect fractions and analyze them by TLC to identify those containing the pure product.

- Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified **1-(5,6-Dichloropyridin-3-yl)ethanone**.

Synthesis and Purification Workflow





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Sources

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